![molecular formula C13H10ClN3 B2935303 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 691884-04-5](/img/structure/B2935303.png)
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
“6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One approach involves heating a mixture of α-azidochalcones and 3-aminopyrazoles under mild conditions . Another method uses the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Further studies on the structure-activity relationship have also been conducted .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. For instance, they can form dimers under UV light . They also react with CS in the presence of sodium methoxide to give pyrimidinethione derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the optical properties, including the dielectric functions, reflectivity, and refractive index, have been analyzed .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial activity . Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .
Anticancer Activity
Pyrimidine derivatives, including “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine”, have been studied for their anticancer activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Anti-Quorum-Sensing Activities
Although specific studies on “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” are limited, pyrazolo-pyrimidine derivatives have been studied for their anti-quorum-sensing activities . Quorum sensing is a system of stimulus and response correlated to population density, and it’s often targeted in antimicrobial research .
Inhibition of Nucleoside Triphosphates
Pyrimidine analogues, including “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine”, are considered as antimetabolites inhibiting nucleoside triphosphates in the synthesis of nucleic acids DNA or RNA or both . This property makes them useful in various research applications, including the study of DNA and RNA synthesis and function .
Future Directions
properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-6-13-15-7-11(8-17(13)16-9)10-2-4-12(14)5-3-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXVJGBTGEQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324071 | |
Record name | 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
691884-04-5 | |
Record name | 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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